3-Bromo-3'-chlorobiphenyl
Overview
Description
3-Bromo-3’-chlorobiphenyl is an organic compound with the chemical formula C12H8BrCl. It is a derivative of biphenyl, where one hydrogen atom on each of the benzene rings is substituted by a bromine and a chlorine atom, respectively. This compound appears as a colorless to light yellow crystal and is slightly soluble in water but soluble in organic solvents such as ethanol, ether, and chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-3’-chlorobiphenyl can be synthesized by reacting 2-bromobiphenyl with chlorsulfite. The process involves dissolving 2-bromobiphenyl in acetonitrile and then adding chlorsulfite to the solution. The reaction mixture is then purified by crystallization to obtain the desired product .
Industrial Production Methods: Industrial production methods for 3-Bromo-3’-chlorobiphenyl typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-3’-chlorobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and organoboron reagents under mild conditions.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield hydroxylated biphenyl derivatives.
Coupling Reactions: The major products are biaryl compounds formed by the coupling of 3-Bromo-3’-chlorobiphenyl with arylboronic acids.
Scientific Research Applications
3-Bromo-3’-chlorobiphenyl has several applications in scientific research:
Biology: It serves as a model compound in studies of environmental pollutants and their effects on biological systems.
Industry: It is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-3’-chlorobiphenyl involves its reactivity in chemical reactions. In Suzuki-Miyaura coupling, for example, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation with organoboron reagents, and finally reductive elimination to form the coupled product . The molecular targets and pathways involved are primarily related to its role as a reactant in these catalytic cycles.
Comparison with Similar Compounds
- 3-Bromo-4’-chlorobiphenyl
- 3-Bromo-2’-chlorobiphenyl
- 4-Bromo-3’-chlorobiphenyl
Comparison: 3-Bromo-3’-chlorobiphenyl is unique due to the specific positions of the bromine and chlorine atoms on the biphenyl structure. This positional isomerism can significantly influence the compound’s reactivity and physical properties. For instance, the substitution pattern affects the compound’s solubility, melting point, and boiling point, as well as its behavior in chemical reactions .
Properties
IUPAC Name |
1-bromo-3-(3-chlorophenyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrCl/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPLWYUXKVCBFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrCl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301305139 | |
Record name | 3-Bromo-3′-chloro-1,1′-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301305139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844856-42-4 | |
Record name | 3-Bromo-3′-chloro-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=844856-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-3′-chloro-1,1′-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301305139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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